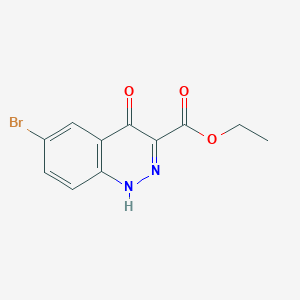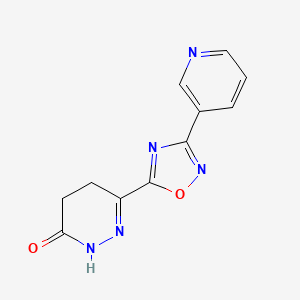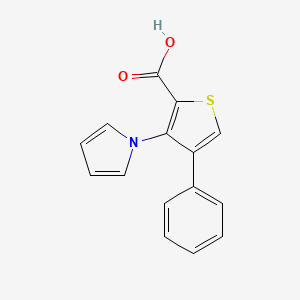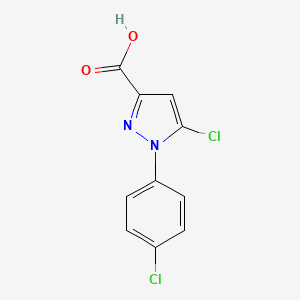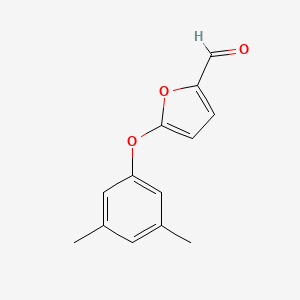
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is a furan derivative, characterized by the presence of a furan ring substituted with a 3,5-dimethylphenoxy group and an aldehyde group at the 2-position of the furan ring . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the phenoxy group can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as:
5-(4-Chloro-3,5-dimethylphenoxy)furan-2-carbaldehyde: This compound has a similar structure but with a chlorine atom at the 4-position of the phenoxy group.
5-(3,5-Dimethylphenoxy)methylfuran-2-carbaldehyde: This compound has a methyl group instead of an aldehyde group at the 2-position of the furan ring.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
5-(3,5-dimethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-9-5-10(2)7-12(6-9)16-13-4-3-11(8-14)15-13/h3-8H,1-2H3 |
Clave InChI |
VYWSRVYKIGZXGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CC=C(O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


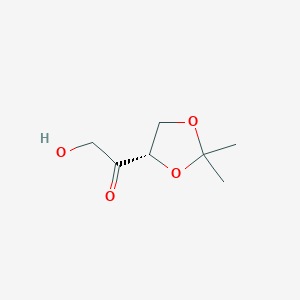
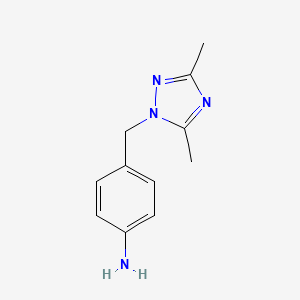
![4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)


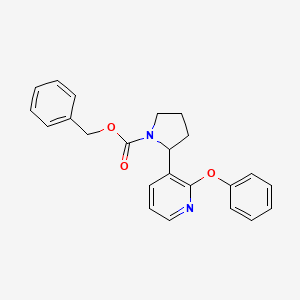
![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
